molecular formula C18H15FN2O2 B2689040 3-fluoro-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide CAS No. 946344-42-9

3-fluoro-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide

Cat. No. B2689040
CAS RN: 946344-42-9
M. Wt: 310.328
InChI Key: BELDQNJLDDNYTL-UHFFFAOYSA-N
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Description

3-fluoro-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide, also known as compound 1, is a novel small molecule compound that has been developed for potential use in scientific research. This compound has been shown to have promising properties for use in the study of various biological processes, including inflammation, cancer, and neurological disorders.

Scientific Research Applications

Compound 1 has shown promising properties for use in the study of various biological processes. It has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. It has also been shown to have anti-cancer properties, with studies demonstrating its ability to inhibit the growth of cancer cells. In addition, 3-fluoro-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide 1 has been shown to have potential neuroprotective properties, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease.

Mechanism of Action

The mechanism of action of 3-fluoro-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide 1 is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. Studies have shown that 3-fluoro-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide 1 inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression. The inhibition of these enzymes and pathways may be responsible for the anti-inflammatory, anti-cancer, and neuroprotective properties of 3-fluoro-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide 1.
Biochemical and Physiological Effects:
Studies have shown that 3-fluoro-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide 1 has a range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, 3-fluoro-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide 1 has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

Compound 1 has several advantages for use in lab experiments. It is a small molecule 3-fluoro-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide that is easy to synthesize and purify, making it suitable for use in high-throughput screening assays. It has also been shown to have low toxicity, making it suitable for use in in vivo studies. However, 3-fluoro-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide 1 has some limitations. It has poor solubility in aqueous solutions, which may limit its use in some experiments. In addition, its mechanism of action is not fully understood, which may limit its use in certain applications.

Future Directions

There are several future directions for research on 3-fluoro-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide 1. One area of research could focus on the optimization of the synthesis method to improve the yield and purity of the 3-fluoro-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide. Another area of research could focus on the development of analogs of 3-fluoro-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide 1 with improved solubility and potency. In addition, further studies are needed to fully understand the mechanism of action of 3-fluoro-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide 1 and its potential applications in the treatment of inflammatory diseases, cancer, and neurological disorders.

Synthesis Methods

The synthesis of 3-fluoro-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide 1 involves a multi-step process that starts with the reaction of p-tolyl isoxazole with 3-fluorobenzaldehyde to produce an intermediate 3-fluoro-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide. This intermediate is then reacted with benzoyl chloride to produce the final 3-fluoro-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide, 3-fluoro-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide. The synthesis of this 3-fluoro-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide has been optimized to produce high yields and purity, making it suitable for use in scientific research.

properties

IUPAC Name

3-fluoro-N-[[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O2/c1-12-5-7-13(8-6-12)17-10-16(21-23-17)11-20-18(22)14-3-2-4-15(19)9-14/h2-10H,11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BELDQNJLDDNYTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-fluoro-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide

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